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Structural Analysis of FIIN-3

FIIN-3 is a covalent kinase inhibitor noted for its unique ability to target two different kinase families: the

Fibroblast Growth Factor Receptors (FGFRs) and the Epidermal Growth Factor Receptor (EGFR) [1] [2].

Binding Conformation: The co-crystal structure of FIIN-3 bound to a mutant EGFR (L858R) has
been determined (PDB ID: 4R5S). Analysis of this structure confirms that FIIN-3 stabilizes the kinase

in the DFG-out conformation [1] [2]. In this state, the phenylalanine (Phe) of the DFG motif flips
outward, creating a larger hydrophobic back pocket that the inhibitor occupies.

Covalent Binding Mechanism: FIIN-3 features an electrophilic acrylamide group designed to form a
covalent bond with a cysteine residue in the kinase's ATP-binding pocket. Its unique property is a

flexible acrylamide substituent that allows it to target different cysteine residues in FGFRs versus
EGFR, which explains its pan-kinase activity against these two families [1] [2].

Key Molecular Interactions: As seen in the 4R5S structure and related FIIN-2/FGFR structures, the
binding is stabilized by:

Hydrogen bonds with the kinase backbone in the hinge region.
Extensive van der Waals contacts within the ATP and back pockets.

The specific covalent bond with a catalytic cysteine [1] [2].

Comparative Inhibitor Data

The table below summarizes the available experimental data for FIIN-3 and related covalent FGFR

inhibitors, highlighting their potencies and selectivity profiles.
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Inhibitor
Primary
Target(s)

DFG
Conformation on
Target

Covalent
Bond
Cysteine

Activity on FGFR
Gatekeeper
Mutants

Off-target
Activity (e.g.,
SRC)

FIIN-3 FGFR1-4,
EGFR

DFG-out [1] [2] Varies
(FGFR vs

EGFR) [2]

Information
missing from

search results

Information
missing from

search results

FIIN-2 FGFR1-4 DFG-out [3] [2] Cys477

(FGFR4 P-
loop) [3]

Potency reduced

(e.g., ~12-fold on
FGFR4 V550L) [2]

Yes (IC₅₀: 330

nM) [2]

TAS-120
(Futibatinib)

FGFR1-4 DFG-out [2] Cys477
(FGFR4 P-

loop) [2]

Potency reduced
(e.g., ~7-fold on

FGFR4 V550L) [2]

Weak (IC₅₀:
1673 nM) [2]

PRN1371 FGFR1-4 Information

missing from
search results

Cys477

(FGFR4 P-
loop) [2]

Little to no effect

on some mutants
(e.g., FGFR4

V550L) [2]

No significant

activity [2]

Experimental Workflow for Binding Mode Analysis

The following diagram outlines the key experimental steps used in the cited studies to characterize covalent

inhibitors like FIIN-3.
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Key Methodological Steps

Start: Inhibitor Characterization

1. Mass Spectrometry

2. Kinase Activity Assay

3. X-ray Crystallography

4. Cellular Viability & Pathway Analysis

Output: Binding Mode & Selectivity Profile

Click to download full resolution via product page

Protocol Details:

Mass Spectrometry: Intact protein mass spectrometry is used to confirm the formation of a covalent
adduct. The inhibitor is incubated with the purified kinase domain, and a measured increase in protein

mass equal to the inhibitor's mass confirms covalent binding. This experiment should be repeated
with a cysteine-to-alanine mutant in the P-loop as a negative control [2].

Kinase Activity Assay: The half-maximal inhibitory concentration (IC₅₀) is determined using
enzymatic assays (e.g., mobility shift assays) with purified kinase proteins. This quantifies potency

against wild-type kinases and clinically relevant gatekeeper mutants to assess the ability to overcome
resistance [2].

X-ray Crystallography: Co-crystallization of the kinase domain with the inhibitor is performed. The
high-resolution structure (e.g., PDB 4R5S for FIIN-3) reveals the precise DFG conformation, all non-

covalent interactions (hydrogen bonds, van der Waals), and the geometry of the covalent bond [1] [2].
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Cellular Analysis: Cell viability assays (e.g., CellTiter-Glo) and immunoblotting analyze the functional

consequences. The latter detects phosphorylation levels of the target kinase (e.g., FGFR) and key
downstream signaling nodes (e.g., MAPK, AKT) to confirm on-target engagement and pathway

modulation in a cellular context [3].

Research Implications and Perspectives

The analysis of FIIN-3's binding mode provides critical insights for drug discovery:

Overcoming Resistance: The DFG-out binding mode is strategically important because it can help

circumvent resistance caused by gatekeeper mutations in the kinase domain, a common challenge
with first-generation ATP-competitive inhibitors [2] [4].

The Selectivity Challenge: FIIN-3's flexible warhead demonstrates a unique approach to targeting
multiple kinases. However, the related inhibitor PRN1371 shows that engineering selectivity is

possible, as it avoids off-target binding to SRC family kinases, which could potentially reduce side
effects [2].

Conformational Dynamics: The fact that FGFR1 was long considered refractory to the DFG flip
highlights that DFG-out propensity varies significantly among kinases. Successful inhibition requires

understanding both the inhibitor's properties and the intrinsic conformational dynamics of the target
kinase [5].

Pathways and Profiling Diagram

For a broader context in kinase inhibitor development, the following diagram integrates multi-omics

approaches to comprehensively profile inhibitor mechanisms, building on methodologies used in studies of

FIIN-2 [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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